molecular formula C16H17ClN2O2 B10803051 4-(4-chlorophenyl)-7,7-dimethyl-3,4,6,8-tetrahydro-1H-quinazoline-2,5-dione CAS No. 303786-34-7

4-(4-chlorophenyl)-7,7-dimethyl-3,4,6,8-tetrahydro-1H-quinazoline-2,5-dione

Cat. No.: B10803051
CAS No.: 303786-34-7
M. Wt: 304.77 g/mol
InChI Key: SBSQPMYPFOYWPS-UHFFFAOYSA-N
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Chemical Reactions Analysis

WAY-600964 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

WAY-600964 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

    Biochemical Research: WAY-600964 is used to study biochemical reactions and pathways.

    Pharmacological Studies: It is used to investigate the effects of various drugs and compounds on biological systems.

    Industrial Applications: WAY-600964 is used in the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of WAY-600964 involves its interaction with specific molecular targets and pathways The compound exerts its effects by binding to these targets and modulating their activity

Comparison with Similar Compounds

WAY-600964 can be compared with other similar compounds, such as WAY-634964 . While both compounds are used in biochemical research, WAY-600964 has unique properties that make it suitable for specific applications. Other similar compounds include:

Properties

CAS No.

303786-34-7

Molecular Formula

C16H17ClN2O2

Molecular Weight

304.77 g/mol

IUPAC Name

4-(4-chlorophenyl)-7,7-dimethyl-3,4,6,8-tetrahydro-1H-quinazoline-2,5-dione

InChI

InChI=1S/C16H17ClN2O2/c1-16(2)7-11-13(12(20)8-16)14(19-15(21)18-11)9-3-5-10(17)6-4-9/h3-6,14H,7-8H2,1-2H3,(H2,18,19,21)

InChI Key

SBSQPMYPFOYWPS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(NC(=O)N2)C3=CC=C(C=C3)Cl)C(=O)C1)C

solubility

6.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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